

# Application Notes and Protocols for ML204 Hydrochloride in Patch Clamp Experiments

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## Compound of Interest

Compound Name: ML204 hydrochloride

Cat. No.: B609123

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## Introduction

**ML204 hydrochloride** is a potent and selective inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels.<sup>[1][2]</sup> These non-selective cation channels are implicated in a variety of physiological processes, making them attractive targets for drug discovery. Patch clamp electrophysiology is a critical technique for characterizing the effects of compounds like ML204 on ion channel function with high temporal and voltage resolution. These application notes provide detailed protocols for the use of **ML204 hydrochloride** in whole-cell patch clamp experiments to study TRPC4 and TRPC5 channels.

## Mechanism of Action

ML204 directly blocks the TRPC4 and TRPC5 channel pore, thereby inhibiting ion influx.<sup>[2][3]</sup> This inhibition is independent of the G-protein coupled receptor (GPCR) signaling pathways that often lead to channel activation.<sup>[2][3]</sup> TRPC4 and TRPC5 channels can be activated downstream of both Gq/11 and Gi/o-coupled GPCRs.<sup>[4][5]</sup> The Gq/11 pathway involves the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).<sup>[4][5]</sup> While some TRPC channels are directly activated by DAG, TRPC4 and TRPC5 activation is primarily mediated by signals downstream of G-protein activation.<sup>[3][5]</sup> ML204 has been shown to block TRPC4 currents activated by various GPCRs, including the  $\mu$ -opioid receptor (Gi/o-coupled) and muscarinic receptors (Gq/11-coupled).<sup>[1][6]</sup>

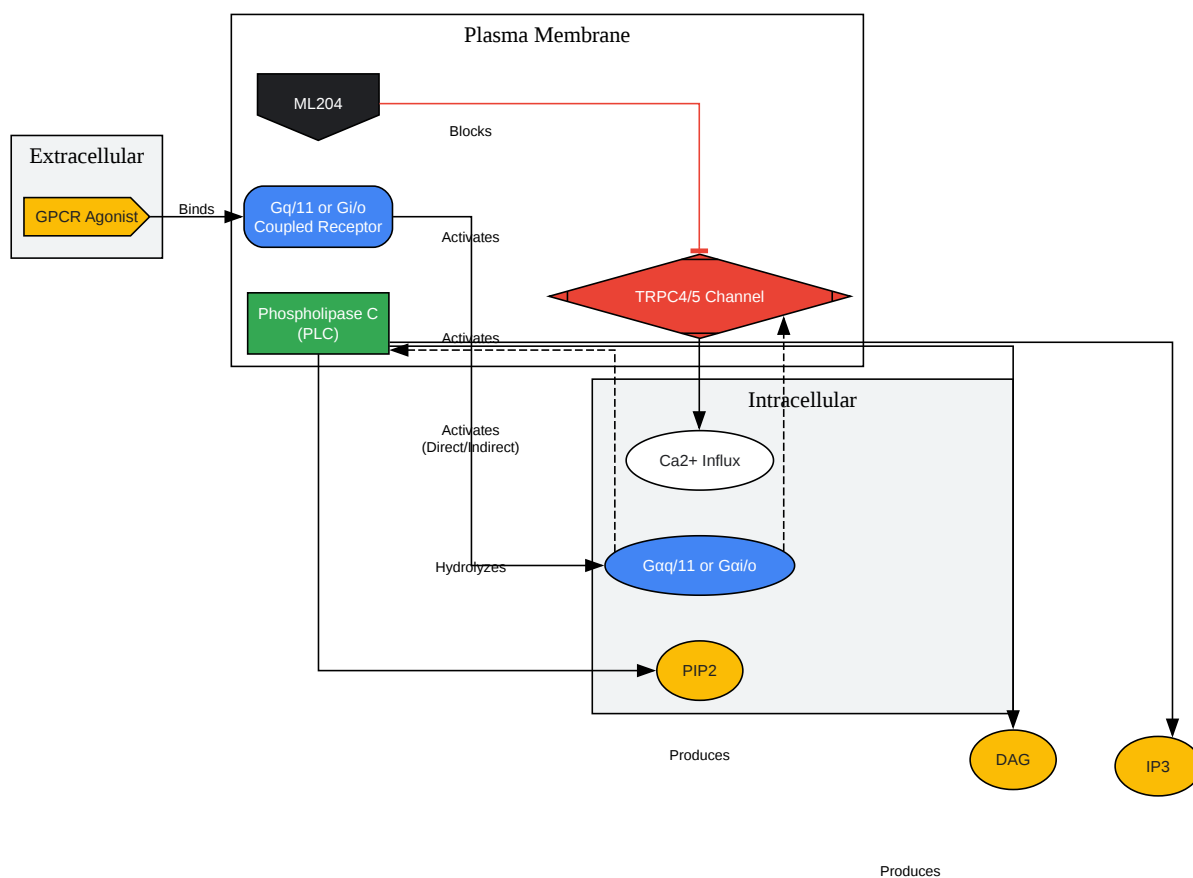
## Data Presentation

The inhibitory activity of ML204 on TRPC channels has been quantified in various experimental settings. The following table summarizes the key quantitative data.

Parameter	Value	Channel	Assay Type	Cell Line	Activation Method	Reference
IC50	0.96 $\mu$ M	TRPC4 $\beta$	Fluorescent Calcium Influx	HEK293	$\mu$ -opioid receptor stimulation	[2][6]
IC50	2.6 $\mu$ M	TRPC4	Automated Electrophysiology	HEK293	$\mu$ -opioid receptor stimulation	[6]
IC50	9.2 $\mu$ M	TRPC5	Fluorescent Assay	-	-	[6]
Selectivity	19-fold vs. TRPC6	TRPC4	Fluorescent Assay	HEK293	Muscarinic receptor stimulation	[1][6]
Selectivity	9-fold vs. TRPC5	TRPC4	Fluorescent Assay	-	-	[7]

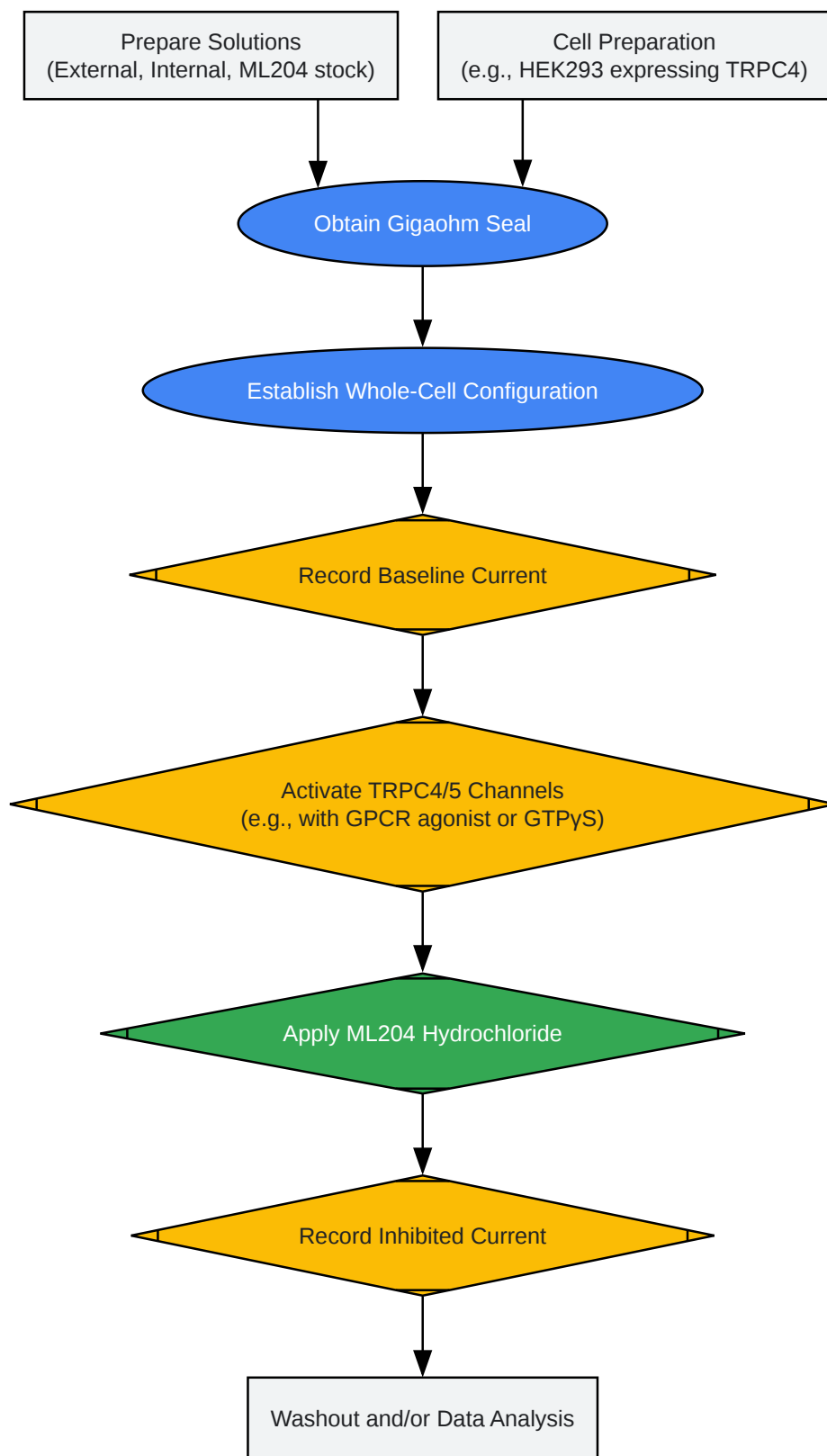
## Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.



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**Caption:** TRPC4/5 activation pathway and ML204 inhibition.



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